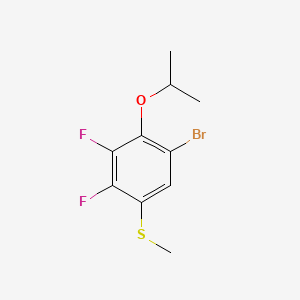
(5-Bromo-2,3-difluoro-4-isopropoxyphenyl)(methyl)sulfane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Bromo-2,3-difluoro-4-isopropoxyphenyl)(methyl)sulfane is a chemical compound with the molecular formula C10H11BrF2OS and a molecular weight of 297.16 g/mol . This compound is characterized by the presence of bromine, fluorine, and isopropoxy groups attached to a phenyl ring, along with a methylsulfane group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2,3-difluoro-4-isopropoxyphenyl)(methyl)sulfane typically involves the following steps:
Fluorination: The addition of fluorine atoms to specific positions on the phenyl ring.
Isopropoxylation: The attachment of an isopropoxy group to the phenyl ring.
Methylsulfane Addition: The final step involves the addition of a methylsulfane group to the phenyl ring.
The reaction conditions for these steps often include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems for precise control of reaction parameters is common in industrial settings .
化学反応の分析
Types of Reactions
(5-Bromo-2,3-difluoro-4-isopropoxyphenyl)(methyl)sulfane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted phenyl derivatives.
科学的研究の応用
(5-Bromo-2,3-difluoro-4-isopropoxyphenyl)(methyl)sulfane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of (5-Bromo-2,3-difluoro-4-isopropoxyphenyl)(methyl)sulfane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
(5-Bromo-2,3-difluoro-4-isopropoxyphenyl)boronic acid: Similar structure but with a boronic acid group instead of a methylsulfane group.
(5-Bromo-2,3-difluoro-4-isopropoxyphenyl)amine: Contains an amine group instead of a methylsulfane group.
Uniqueness
(5-Bromo-2,3-difluoro-4-isopropoxyphenyl)(methyl)sulfane is unique due to the presence of the methylsulfane group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it valuable for specific research and industrial applications .
特性
IUPAC Name |
1-bromo-3,4-difluoro-5-methylsulfanyl-2-propan-2-yloxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrF2OS/c1-5(2)14-10-6(11)4-7(15-3)8(12)9(10)13/h4-5H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJJPTDYQEVEMFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C(=C1F)F)SC)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrF2OS |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.16 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














